molecular formula C4H6O4 B13437914 3-Hydroxy-2-oxetanecarboxylic Acid

3-Hydroxy-2-oxetanecarboxylic Acid

Cat. No.: B13437914
M. Wt: 118.09 g/mol
InChI Key: KVKYXYVXXQIPAI-UHFFFAOYSA-N
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Description

3-Hydroxy-2-oxetanecarboxylic Acid is a derivative of 3-Oxetanecarboxylic Acid. It is a four-membered ring compound containing an oxetane ring with a hydroxyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-oxetanecarboxylic Acid typically involves the cyclization of suitable precursors. One common method is the intramolecular cyclization through C-O bond formation. This can be achieved via epoxide ring opening followed by ring closure . Another method involves the electrophilic halocyclization of alcohols .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of preformed oxetane-containing building blocks. These building blocks can be further functionalized to yield the desired compound .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-oxetanecarboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

3-Hydroxy-2-oxetanecarboxylic Acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of various complex molecules and as an intermediate in organic synthesis.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use in drug development, particularly as a pharmacophore in medicinal chemistry.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-oxetanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. It can also interact with cellular receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

    3-Oxetanecarboxylic Acid: A precursor and closely related compound.

    2-Methyleneoxetanes: Compounds with similar ring structures but different functional groups.

    Azetidine Carboxylic Acids: Four-membered ring compounds containing nitrogen instead of oxygen.

Uniqueness: 3-Hydroxy-2-oxetanecarboxylic Acid is unique due to its specific combination of a hydroxyl group and a carboxylic acid group on the oxetane ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C4H6O4

Molecular Weight

118.09 g/mol

IUPAC Name

3-hydroxyoxetane-2-carboxylic acid

InChI

InChI=1S/C4H6O4/c5-2-1-8-3(2)4(6)7/h2-3,5H,1H2,(H,6,7)

InChI Key

KVKYXYVXXQIPAI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(O1)C(=O)O)O

Origin of Product

United States

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